Tetradec-2-enylsuccinic acid
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Overview
Description
Tetradec-2-enylsuccinic acid is an organic compound with the molecular formula C18H32O4 It is a derivative of succinic acid, characterized by the presence of a tetradec-2-enyl group attached to the succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradec-2-enylsuccinic acid typically involves the reaction of succinic anhydride with tetradec-2-ene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the addition of the tetradec-2-enyl group to the succinic acid backbone. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tetradec-2-enylsuccinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the tetradec-2-enyl group to a single bond, resulting in a saturated derivative.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tetradec-2-enylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, surfactants, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of tetradec-2-enylsuccinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, alter membrane properties, and interact with cellular receptors. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Octadec-2-enylsuccinic acid
- Hexadec-2-enylsuccinic acid
- Dodec-2-enylsuccinic acid
Uniqueness
Tetradec-2-enylsuccinic acid is unique due to its specific chain length and the presence of a double bond in the tetradec-2-enyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
58338-68-4 |
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Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(Z)-tetradec-2-enyl]butanedioic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(21)22)15-17(19)20/h12-13,16H,2-11,14-15H2,1H3,(H,19,20)(H,21,22)/b13-12- |
InChI Key |
ZLOAZZZWTAEXHF-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CC(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC=CCC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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